molecular formula C25H25ClF2N6O2 B11437316 7-(2-chloro-6-fluorobenzyl)-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(2-chloro-6-fluorobenzyl)-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11437316
M. Wt: 515.0 g/mol
InChI Key: XSJHAUXISZLCJY-UHFFFAOYSA-N
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Description

7-[(2-Chloro-6-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest due to its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Chloro-6-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorofluorophenyl and fluorophenylpiperazine groups. Key steps include:

    N-Alkylation: Introduction of the chlorofluorophenyl group via alkylation reactions.

    N-Methylation: Methylation of the purine core to achieve the desired substitution pattern.

    Coupling Reactions: Use of coupling agents to attach the fluorophenylpiperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Chloro-6-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biological and medical research, 7-[(2-Chloro-6-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and materials science due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2-Chloro-6-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-Chlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-[(2-Fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The presence of both chlorofluorophenyl and fluorophenylpiperazine groups in 7-[(2-Chloro-6-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione distinguishes it from similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H25ClF2N6O2

Molecular Weight

515.0 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H25ClF2N6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-18-19(26)4-3-5-20(18)28)21(29-23)15-32-10-12-33(13-11-32)17-8-6-16(27)7-9-17/h3-9H,10-15H2,1-2H3

InChI Key

XSJHAUXISZLCJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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